molecular formula C16H23NO B5226469 2-phenyl-1-azaspiro[5.5]undecan-4-ol

2-phenyl-1-azaspiro[5.5]undecan-4-ol

Cat. No. B5226469
M. Wt: 245.36 g/mol
InChI Key: RXFNFESRQAGJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1-azaspiro[5.5]undecan-4-ol, also known as SA4503, is a chemical compound that belongs to the spirocyclic quinuclidinyl class. It has been identified as a potential therapeutic agent for various neurological disorders, including Parkinson's disease, Huntington's disease, and drug addiction.

Mechanism of Action

The exact mechanism of action of 2-phenyl-1-azaspiro[5.5]undecan-4-ol is not fully understood. However, it has been suggested that 2-phenyl-1-azaspiro[5.5]undecan-4-ol acts as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
2-phenyl-1-azaspiro[5.5]undecan-4-ol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a brain region that is involved in motor control. 2-phenyl-1-azaspiro[5.5]undecan-4-ol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

2-phenyl-1-azaspiro[5.5]undecan-4-ol has several advantages for lab experiments. It has been shown to be well-tolerated in animal models, with no significant side effects reported. 2-phenyl-1-azaspiro[5.5]undecan-4-ol also exhibits a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, 2-phenyl-1-azaspiro[5.5]undecan-4-ol has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. 2-phenyl-1-azaspiro[5.5]undecan-4-ol also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 2-phenyl-1-azaspiro[5.5]undecan-4-ol. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the role of 2-phenyl-1-azaspiro[5.5]undecan-4-ol in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-phenyl-1-azaspiro[5.5]undecan-4-ol could lead to the development of more effective dosing regimens.

Synthesis Methods

2-phenyl-1-azaspiro[5.5]undecan-4-ol can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the reaction of 2-phenyl-1,3-dioxolane with sodium hydride to produce 2-phenyl-1,3-dioxolan-4-ol. This intermediate is then reacted with 1,5-dibromopentane to produce 2-phenyl-1-azaspiro[5.5]undecan-4-ol.

Scientific Research Applications

2-phenyl-1-azaspiro[5.5]undecan-4-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 2-phenyl-1-azaspiro[5.5]undecan-4-ol has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

2-phenyl-1-azaspiro[5.5]undecan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-14-11-15(13-7-3-1-4-8-13)17-16(12-14)9-5-2-6-10-16/h1,3-4,7-8,14-15,17-18H,2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFNFESRQAGJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CC(N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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